REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7]#[N:8])=[CH:4][C:3]=1[CH3:9].C([Li])CCC.CN([CH:18]=[O:19])C>C1COCC1>[CH:18]([C:2]1[S:6][C:5]([C:7]#[N:8])=[CH:4][C:3]=1[CH3:9])=[O:19]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
10.2 mmol) is added
|
Type
|
TEMPERATURE
|
Details
|
is then warmed to rt
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 h at rt
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
ADDITION
|
Details
|
by adding 2 N aq. HCl (10 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in EA (500 mL)
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The washings are extracted back with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by prep
|
Type
|
ADDITION
|
Details
|
As above, the product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
are carefully concentrated at 45° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=C(S1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |